molecular formula C13H13NO4 B8622594 Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate

Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate

Cat. No.: B8622594
M. Wt: 247.25 g/mol
InChI Key: RSROMXMQWVWHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a hydroxyphenyl group, and a methyl ester group

Mechanism of Action

The mechanism of action of Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate

InChI

InChI=1S/C13H13NO4/c1-17-12(16)8-11(13-14-6-7-18-13)9-2-4-10(15)5-3-9/h2-7,11,15H,8H2,1H3

InChI Key

RSROMXMQWVWHSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)O)C2=NC=CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of M11.4 (2.1 mmol), p-toluenesulfonic acid monohydrate (0.57 mmol) in MeOH (15 mL) was stirred at room temperature for 1.5 hours. After it was quenched with NaHCO3 (aqueous) solution, MeOH was removed by rotary evaporator. The residue was extracted with EtOAc, and the combined organic phase was washed with brine, dried over anhydrous sodium sulfate, and filtered through short plug of silica gel. After removing solvent, compound M11 was obtained. MS ESI (pos.) m/e 248.1 (M+H). 1H NMR (500 MHz) (DMSO-d6) δ 9.04 (s, 1H); 7.99 (s, 1H); 7.14 (s, 1H); 7.05 (m, 2H); 6.72 (m, 2H); 4.49-4.52 (m, 1H); 3.57 (s, 1H); 3.22-3.27 (m, 1H); 2.89-2.94 (m, 1H).
Name
M11.4
Quantity
2.1 mmol
Type
reactant
Reaction Step One
Quantity
0.57 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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